molecular formula C9H7F3O2S B1310588 Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- CAS No. 142994-05-6

Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-

Cat. No. B1310588
M. Wt: 236.21 g/mol
InChI Key: VAFHTUOXGAZOQY-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-” is a chemical compound. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dye stuffs .


Synthesis Analysis

A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular formula of 2-(methylthio)benzoic acid is C8H8O2S . For 2-fluoro-3-(trifluoromethyl)benzoic acid, the molecular formula is C8H3F4O2 .


Chemical Reactions Analysis

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The use of anhydrides as in situ activating reagents enables an efficient and convenient trifluoromethylation of a wide range of benzoic acids with TMSCF3 through addition-elimination to provide aryl trifluormethyl ketones in very good yields .


Physical And Chemical Properties Analysis

2-(Methylthio)benzoic acid appears as white to cream powder and is soluble in methanol . 2-Fluoro-3-(trifluoromethyl)benzoic acid appears as white to beige crystalline powder .

Scientific Research Applications

Environmental Stability and Degradation

A study on nitisinone, a compound related to the chemical structure of interest, highlighted its stability under different conditions and identified major degradation products. The stability of nitisinone increases with pH, and at pH levels similar to human gastric juice, two stable degradation products are formed. This research contributes to understanding the environmental and medical implications of such compounds (Barchańska et al., 2019).

Applications in Food and Environmental Science

Benzoic acid is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies show it could improve gut functions, impacting enzyme activity, immunity, and microbiota, though excessive administration may harm gut health. This highlights its dual role in promoting health and posing risks (Mao et al., 2019).

Furthermore, physiologically-based pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, humans) provides insights into its metabolic and dosimetric variations. Such data aid in assessing dietary exposures to benzoates, demonstrating the compound's relevance in food safety and regulatory science (Hoffman & Hanneman, 2017).

Safety And Hazards

2-Fluoro-3-(trifluoromethyl)benzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides. Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFHTUOXGAZOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70888978
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Product Name

Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-

CAS RN

142994-05-6
Record name 2-(Methylthio)-4-(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-
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Record name 2-methylthio-4-(trifluoromethyl) benzoic acid
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Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M in hexane, 25 ml) was added under an inert atmosphere to a stirred solution of 4-bromo-3-(methylsulphenyl)benzotrifluoride (16.4 g) in ether maintaining the temperature below -70° C. for 2 hours. The mixture was poured onto solid carbon dioxide pellets, stirred for 10 rains and aqueous hydrochloric acid added. The layers were separated and the aqueous layer was extracted with ether. The combined organic layers were washed with water, dried (MgSO4) and filtered. The filtrate was evaporated and the residue was triturated with cyclohexane and filtered to give 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid (12.4 g) as a white solid NMR (CDCl3 +DMSO-d6): 2.45 (s,3H), 7.2(d,1H), 7.3(s,1H), 8.0(d,1H), 10.7-11(bs,1H).
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Synthesis routes and methods II

Procedure details

The title compound, white solid, MS: m/e=235.0 [(M−H)−], was prepared in accordance with the general method of intermediate E from 4-(trifluoromethyl)benzoic acid and dimethyl disulfide.
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